Alclofenac

Description

Alclofenac is a non-steroidal anti-inflammatory drug. It was withdrawn from the market in the United Kingdom in 1979.

ALCLOFENAC is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease. It was withdrawn in at least one region.

was heading 1975-94 (was see under PHENYLACETATES 1975-90); use PHENYLACETATES to search ALCLOFENAC 1975-94; an anti-inflammatory agent used in the treatment of rheumatoid arthritis; acts also as an analgesic and an antipyretic

Properties

IUPAC Name |

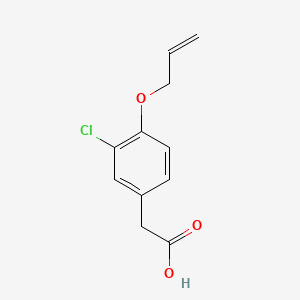

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPKZXBHOEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020038 | |

| Record name | Alclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22131-79-9 | |

| Record name | Alclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclofenac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alclofenac and Cyclooxygenase: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of alclofenac on cyclooxygenase (COX) enzymes. Alclofenac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects not through direct enzyme inhibition, but as a prodrug that undergoes metabolic activation to potent COX inhibitors. This guide will detail this indirect mechanism, present quantitative data on the inhibition by its active metabolites, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Prodrug Nature of Alclofenac

Contrary to many NSAIDs that directly bind to and inhibit cyclooxygenase enzymes, alclofenac itself demonstrates negligible inhibitory activity against either COX-1 or COX-2 in short-term in vitro assays.[1][2] Its anti-inflammatory, analgesic, and antipyretic properties are a consequence of its biotransformation into active metabolites.[1][2]

The primary mechanism of action for alclofenac involves its intracellular conversion to diclofenac and 4'-hydroxy diclofenac.[1][2] This metabolic conversion has been observed in various cell types, including human rheumatoid synovial cells, polymorphonuclear leukocytes, and monocytes.[2] It is these metabolites that are responsible for the inhibition of prostaglandin synthesis via the COX pathway.

Quantitative Inhibition of Cyclooxygenase by Alclofenac's Metabolites

The inhibitory potency of alclofenac's active metabolites, diclofenac and 4'-hydroxy diclofenac, against COX-1 and COX-2 has been quantified. Diclofenac is a non-selective inhibitor of both COX isoforms, while 4'-hydroxy diclofenac shows some selectivity for COX-2.[1][2]

The following table summarizes the available quantitative data for the inhibition of COX-1 and COX-2 by these metabolites.

| Metabolite | Target Enzyme | IC50 (µM) | Species/System | Reference |

| Diclofenac | COX-1 | 0.43 | Human | [1] |

| Diclofenac | COX-2 | 0.024 | Human | [1] |

| 4'-hydroxy diclofenac | COX-2 | Not specified, but noted to specifically block COX-2 activity | Human | [2] |

IC50: The half maximal inhibitory concentration.

Signaling Pathway and Metabolic Activation

The following diagram illustrates the metabolic activation of alclofenac and the subsequent inhibition of the cyclooxygenase pathway by its active metabolites.

Caption: Metabolic activation of alclofenac to diclofenac and 4'-hydroxy diclofenac, and their subsequent inhibition of COX-1 and COX-2.

Experimental Protocols

To investigate the mechanism of action of alclofenac and its metabolites on cyclooxygenase, a combination of in vitro and ex vivo assays are employed.

Whole Blood Assay for COX-1 and COX-2 Inhibition

The whole blood assay is a physiologically relevant method to assess the inhibitory effects of compounds on COX-1 and COX-2 in their native cellular environment.[3]

Objective: To determine the IC50 values of alclofenac's metabolites for COX-1 and COX-2.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (diclofenac, 4'-hydroxy diclofenac) or vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

COX-1 Activity Measurement (Thromboxane B2 synthesis):

-

Blood coagulation is allowed to proceed for 60 minutes at 37°C to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor such as indomethacin.

-

Plasma is separated by centrifugation.

-

TXB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

COX-2 Activity Measurement (Prostaglandin E2 synthesis):

-

To measure COX-2 activity, whole blood is stimulated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Following LPS stimulation, the test compounds are added and incubated for a further period.

-

Arachidonic acid is then added to initiate prostaglandin synthesis.

-

The reaction is stopped, and plasma is separated.

-

Prostaglandin E2 (PGE2) levels, a major product of COX-2 in this system, are quantified by ELISA or LC-MS/MS.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis.

Thin-Layer Chromatography for Metabolite Identification

Thin-layer chromatography (TLC) can be used to qualitatively demonstrate the conversion of alclofenac to its active metabolites.[2]

Objective: To visualize the conversion of alclofenac to diclofenac in a cellular system.

Methodology:

-

Cell Culture: Human rheumatoid synovial cells or other relevant cell types are cultured to near confluence.

-

Incubation: The cells are incubated with alclofenac at a specified concentration and for various time points.

-

Extraction: The cell culture medium and/or cell lysates are collected, and the compounds are extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

TLC Analysis:

-

The extracted samples, along with standards of alclofenac and diclofenac, are spotted onto a TLC plate (e.g., silica gel).

-

The plate is developed in a suitable solvent system to separate the compounds based on their polarity.

-

The separated spots are visualized under UV light or by using an appropriate staining reagent.

-

-

Interpretation: The appearance of a spot corresponding to the diclofenac standard in the lanes of the alclofenac-treated cell extracts confirms the metabolic conversion.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing COX inhibition using a whole blood assay.

Caption: A generalized workflow for the determination of COX-1 and COX-2 inhibition using a whole blood assay.

Conclusion

The mechanism of action of alclofenac on cyclooxygenase is indirect and relies on its metabolic conversion to the active inhibitors, diclofenac and 4'-hydroxy diclofenac. This prodrug approach may contribute to a delayed onset of action but is crucial for its overall therapeutic effect. Understanding this biotransformation is essential for the rational design and development of future anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of such compounds and their interactions with the cyclooxygenase pathway.

References

- 1. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Alclofenac: A Technical Whitepaper on its Pharmacological Properties as a Non-Steroidal Anti-Inflammatory Drug

Introduction

Alclofenac is an NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Chemically, it is (4-allyloxy-3-chlorophenyl)acetic acid.[1] It was indicated for the symptomatic treatment of rheumatoid arthritis, ankylosing spondylitis, and painful arthritic conditions.[1][3] Despite demonstrating therapeutic efficacy comparable to contemporary NSAIDs such as aspirin and indomethacin, its use was curtailed due to significant safety concerns, primarily skin rashes and vasculitis, leading to its withdrawal from the UK market.[1][2] This document serves as a technical resource for researchers and drug development professionals, summarizing the core pharmacological science of Alclofenac.

Mechanism of Action

The primary mechanism of action for Alclofenac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme, also known as prostaglandin H2 synthase.[1][3] This enzyme is a critical catalyst in the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1] By reversibly blocking the COX enzyme, Alclofenac effectively reduces the production of these pro-inflammatory mediators.[1][3]

An additional proposed mechanism suggests that Alclofenac may displace endogenous anti-inflammatory substances from plasma protein binding sites, thereby enhancing their availability and effect.[3][4]

Pharmacological Properties

Pharmacodynamics

Alclofenac exhibits anti-inflammatory, analgesic, and antipyretic effects characteristic of the NSAID class. Clinical studies demonstrated that a daily dose of 3g Alclofenac was comparable in efficacy to 4.8g of aspirin, 300-600mg of phenylbutazone, and 150mg of indomethacin in treating rheumatoid arthritis.[2]

Cyclooxygenase Inhibition: The therapeutic effects of Alclofenac are mediated through the inhibition of both COX-1 and COX-2 enzymes. However, quantitative data detailing the specific inhibitory concentrations (IC50) for each isoform are not available in peer-reviewed literature. This lack of data prevents a precise characterization of its selectivity profile (COX-1 vs. COX-2), which is a key determinant of the gastrointestinal and cardiovascular risk profile of modern NSAIDs.

| Parameter | Value | Reference |

| Target Enzymes | Prostaglandin G/H synthase 1 & 2 (COX-1 & COX-2) | [3] |

| IC50 for COX-1 | Data Not Available | - |

| IC50 for COX-2 | Data Not Available | - |

| Mechanism | Reversible inhibition of cyclooxygenase activity | [1][3] |

| Therapeutic Efficacy | Comparable to aspirin, phenylbutazone, indomethacin | [2] |

Table 1: Summary of Alclofenac Pharmacodynamics

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Alclofenac has been characterized. Its absorption from the gastrointestinal tract is noted to be irregular.[1][3]

| Parameter | Value | Reference |

| Absorption | Irregular from GI tract | [1][3] |

| Time to Peak Plasma Conc. (Tmax) | 1 - 4 hours | [1][3] |

| Plasma Protein Binding | 90 - 99% | [3] |

| Volume of Distribution (Vd) | 0.1 L/kg | [1][3] |

| Metabolism | Primarily hepatic glucuronidation | [1][3] |

| Primary Metabolites | Alclofenac glucuronide | [1][3] |

| Route of Elimination | Primarily renal | [1][3] |

| Elimination Half-life (t½) | 1.5 - 5.5 hours | [1][3] |

| Clearance (500mg oral dose) | Renal: ~35 ml/min; Overall: 37-69 ml/min | [3] |

Table 2: Summary of Alclofenac Pharmacokinetic Parameters

Safety and Toxicology

The primary reason for the withdrawal of Alclofenac from the market was its adverse effect profile.[1] The most frequently reported side effect was skin rash.[2] In some cases, these cutaneous reactions were associated with systemic effects, including vasculitis, which raised significant safety concerns.[1] Gastrointestinal side effects, while common to NSAIDs, were reported to be less frequent and milder with Alclofenac compared to drugs like aspirin and indomethacin in some patient populations.[2]

Detailed Experimental Protocols

The following sections describe representative methodologies for evaluating the pharmacological properties of an NSAID like Alclofenac.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of pharmacological agents.

-

Objective: To quantify the anti-inflammatory effect of a test compound by measuring the reduction of localized edema induced by a phlogistic agent.

-

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Phlogistic Agent: 1% w/v solution of carrageenan in sterile saline.

-

Test Compound: Alclofenac, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Reference Drug: Indomethacin or Diclofenac (positive control).

-

Vehicle: Control group.

-

Measurement Device: Plethysmometer.

-

-

Protocol:

-

Acclimatize animals for at least 7 days. Fast animals overnight before the experiment with free access to water.

-

Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (multiple doses).

-

Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at specified time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours) (Vt).

-

Calculate the volume of edema (Ve) at each time point: Ve = Vt - V0.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100.

-

-

-

Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups with the control group. A p-value < 0.05 is typically considered statistically significant.

References

- 1. Alclofenac: a review of its pharmacological properties and therapeutic efficacy in rheumatoid arthritis and allied rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical structure of [4-(Allyloxy)-3-chlorophenyl]acetic acid

An In-depth Technical Guide on the Synthesis and Chemical Structure of [4-(Allyloxy)-3-chlorophenyl]acetic acid

Introduction

[4-(Allyloxy)-3-chlorophenyl]acetic acid is an organic compound with the chemical formula C11H11ClO3[1]. It belongs to the class of phenylacetic acids, which are known for their biological activities. For instance, related compounds are utilized as anti-inflammatory analgesics, antipyretics, and treatments for rheumatism[2]. The structural features of [4-(Allyloxy)-3-chlorophenyl]acetic acid, specifically the chlorinated and allyloxy-substituted phenyl ring attached to an acetic acid moiety, make it a compound of interest for research and development in the pharmaceutical and chemical industries. This document provides a detailed overview of its synthesis, chemical structure, and physicochemical properties based on available literature.

Chemical Structure and Properties

The chemical structure consists of a benzene ring substituted with a chloro group at position 3, an allyloxy group at position 4, and an acetic acid group at position 1.

Table 1: Physicochemical Properties of [4-(Allyloxy)-3-chlorophenyl]acetic acid

| Property | Value | Reference |

| CAS Number | 22131-79-9 | [1] |

| Molecular Formula | C11H11ClO3 | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| Melting Point | 91-92 °C | [3] |

Synthesis of [4-(Allyloxy)-3-chlorophenyl]acetic acid

Two primary synthetic routes are described in the patent literature. The first is a two-step process starting from a substituted phenylacetic acid ester, and the second is a more complex, four-step synthesis commencing from o-chlorophenol.

Synthesis Route 1: From Methyl 3-chloro-4-hydroxyphenylacetate

This method involves the allylation of a hydroxyl group, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid. The overall yield for this process is reported to be 78%[3].

References

Alclofenac metabolism and identification of its glucuronide metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclofenac, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic transformation in the body prior to its excretion. A primary pathway in its metabolism is the formation of glucuronide conjugates.[1] This technical guide provides a summary of the available information on the metabolism of alclofenac with a specific focus on its glucuronide metabolites. It is important to note that while detailed research exists for structurally related NSAIDs like aceclofenac and diclofenac, in-depth public domain data specifically concerning the quantitative analysis and detailed experimental protocols for alclofenac glucuronidation is limited.

Metabolic Pathway of Alclofenac

The primary metabolic route for alclofenac involves conjugation with glucuronic acid to form alclofenac glucuronide.[1][2] This process, known as glucuronidation, is a major Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their elimination from the body. The main metabolic product found is alclofenac glucuronide itself, and both the unchanged parent drug and its glucuronide conjugate are primarily excreted in the urine.[1][2]

Caption: Metabolic pathway of alclofenac to its glucuronide metabolite.

Identification of Glucuronide Metabolites

Experimental Workflow

The identification of glucuronide metabolites of NSAIDs generally follows a structured workflow.

Caption: General experimental workflow for identifying drug glucuronide metabolites.

Data Presentation

Due to the lack of specific quantitative data for alclofenac glucuronidation in the public domain, a detailed data table cannot be provided. Research on related compounds such as aceclofenac has identified several metabolites, including hydroxylated and glucuronidated forms, and has quantified their formation.[3][4] For instance, studies on aceclofenac have measured the plasma concentrations of the parent drug and its metabolites after oral administration.[5]

Experimental Protocols

Detailed experimental protocols for studying alclofenac glucuronidation are not available in the reviewed literature. However, a general protocol for in vitro glucuronidation assays using liver microsomes, commonly applied to NSAIDs, is outlined below.

General In Vitro Glucuronidation Assay Protocol (Hypothetical for Alclofenac)

-

Materials:

-

Alclofenac

-

Pooled human liver microsomes (or from other species)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (IS) for analytical quantification

-

-

Incubation:

-

Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and liver microsomes.

-

Add alclofenac (at various concentrations to determine kinetics) to the mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify alclofenac and its expected glucuronide metabolite.

-

Conclusion

The metabolism of alclofenac primarily involves the formation of a glucuronide conjugate, which is then excreted in the urine along with the unchanged drug.[1][2] While the general metabolic pathway is understood, detailed quantitative data and specific experimental protocols for alclofenac are not extensively documented in publicly available scientific literature. The methodologies and findings from studies on related NSAIDs like aceclofenac and diclofenac can serve as a valuable reference for designing and conducting further research into the metabolism of alclofenac. Future studies are warranted to fully characterize the glucuronidation of alclofenac, including the identification of the specific UDP-glucuronosyltransferase (UGT) enzymes involved and the quantitative assessment of its metabolic fate in humans.

References

- 1. Alclofenac | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Alclofenac as a Prostaglandin H2 Synthase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of alclofenac's role as an inhibitor of prostaglandin H2 synthase, also known as cyclooxygenase (COX). Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was previously used in the treatment of rheumatoid arthritis and other inflammatory conditions but has since been withdrawn from the market.[1] Its mechanism of action, centered on the inhibition of prostaglandin synthesis, remains a subject of interest for understanding NSAID pharmacology.

Mechanism of Action

Alclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin H2 synthase.[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever. The inhibition of the cyclooxygenase activity of this enzyme is the primary mechanism by which alclofenac reduces the production of these inflammatory mediators.[2]

The binding of alclofenac to the cyclooxygenase active site is thought to be a reversible process.[2] Structural analyses of related NSAIDs suggest that arylcarboxylic acid inhibitors like alclofenac can bind within the hydrophobic channel of the COX enzyme. The carboxylate group of these inhibitors often interacts with key amino acid residues, such as Arginine 120 (Arg-120), at the active site, preventing the binding of the natural substrate, arachidonic acid. Additionally, the halogenated phenyl ring of alclofenac is believed to form hydrophobic interactions with other residues, including Leucine 352 (Leu352), Phenylalanine 518 (Phe518), and Valine 523 (Val523), further stabilizing the inhibitor-enzyme complex.

Quantitative Data

However, for comparative purposes, the following table summarizes the inhibitory concentrations (IC50) for the structurally related and widely studied NSAID, diclofenac. It is important to note that aceclofenac, another related NSAID, is a pro-drug that is metabolized into diclofenac, which is the active COX inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |

Signaling Pathway Inhibition

Alclofenac intervenes at a critical early stage of the inflammatory cascade. The following diagram illustrates the prostaglandin synthesis pathway and highlights the point of inhibition by alclofenac.

Experimental Protocols

While a specific, detailed experimental protocol for determining the inhibitory activity of alclofenac is not available in recent literature, a general methodology for assessing COX inhibition by NSAIDs can be outlined. The following is a representative protocol based on common in vitro assays.

Objective: To determine the in vitro inhibitory potency of alclofenac on COX-1 and COX-2 activity.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Alclofenac (test inhibitor)

-

A suitable buffer system (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Method for detection of prostaglandin production (e.g., Enzyme Immunoassay (EIA) kit for PGE2, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

-

Microplate reader (for EIA) or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of alclofenac in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the alclofenac stock solution to obtain a range of test concentrations.

-

Prepare assay buffer containing necessary cofactors.

-

Prepare a solution of arachidonic acid in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a microplate or reaction tube, add the assay buffer.

-

Add a specific amount of either COX-1 or COX-2 enzyme to each well/tube.

-

Add the various dilutions of alclofenac or vehicle control (DMSO) to the respective wells/tubes.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells/tubes.

-

Allow the reaction to proceed for a specific time (e.g., 2-10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a strong acid like HCl).

-

-

Quantification of Prostaglandin Production:

-

Measure the concentration of the resulting prostaglandin (commonly PGE2) in each sample using a validated method such as EIA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of COX activity for each concentration of alclofenac compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Experimental Workflow

The logical flow of an experiment to screen for and characterize a potential COX inhibitor like alclofenac is depicted in the following diagram.

Conclusion

Alclofenac functions as a reversible inhibitor of prostaglandin H2 synthase, thereby blocking the production of pro-inflammatory prostaglandins. While specific quantitative data on its inhibitory potency are scarce in modern literature, its mechanism of action aligns with that of other traditional NSAIDs. The provided conceptual frameworks for its signaling pathway inhibition and experimental evaluation offer a basis for further research and understanding of this class of anti-inflammatory agents. Researchers investigating novel COX inhibitors can utilize the outlined experimental workflow as a foundational methodology.

References

Investigating Alclofenac as a drug allergen and its immunological effects

Alclofenac as a Drug Allergen: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, has been associated with a notable incidence of hypersensitivity reactions, primarily manifesting as cutaneous eruptions. This technical guide provides a comprehensive overview of the immunological mechanisms underlying alclofenac allergenicity, details key experimental protocols for its investigation, and presents quantitative data to inform preclinical and clinical safety assessments. The guide focuses on the metabolic activation of alclofenac, the formation of immunogenic haptens, and the subsequent T-cell and IgE-mediated immune responses. Detailed methodologies for in vitro diagnostic tests, including the Lymphocyte Transformation Test (LTT) and Basophil Activation Test (BAT), are provided to equip researchers with the tools to assess sensitization.

Introduction to Alclofenac and Drug Hypersensitivity

Alclofenac is an NSAID that functions by inhibiting prostaglandin H2 synthase, thereby blocking the production of inflammatory mediators.[1] While effective, its use has been linked to adverse drug reactions (ADRs), a significant portion of which are classified as Type B reactions—unpredictable and not explained by the drug's known pharmacology. These often have an immunological basis and are termed drug hypersensitivity reactions (DHRs). The most frequently reported adverse reactions to alclofenac are skin rashes.[2] Structurally similar NSAIDs, such as aceclofenac and diclofenac, have also been implicated in a range of hypersensitivity reactions, from mild rashes to severe, life-threatening conditions.[3][4]

Alclofenac Hypersensitivity Profile: Quantitative Data

The incidence of adverse reactions to alclofenac, particularly skin rashes, has been a notable concern. The data below, derived from clinical trials and post-marketing surveillance, highlights the prevalence of these reactions. For context, data on the related compound aceclofenac is also included.

Table 1: Incidence of Adverse Reactions Associated with Alclofenac and Aceclofenac

| Drug | Formulation | Adverse Reaction | Incidence Rate | Study Population | Source |

| Alclofenac | Tablet | Skin Rash | 10.3% | ~1,500 patients in clinical trials | [2] |

| Alclofenac | Capsule | Skin Rash | 2.1% | ~1,500 patients in clinical trials | [2] |

| Aceclofenac | Controlled Release | Total Adverse Events | 0.86% | 14,543 patients | [5] |

| Aceclofenac | Controlled Release | Adverse Drug Reactions | 0.74% | 14,543 patients | [5] |

| Aceclofenac | Not Specified | Total Adverse Reactions | 8.7 per 10⁶ DDD* | UK Pharmacovigilance Database | [6][7] |

*DDD: Defined Daily Dose

Immunological Mechanisms of Alclofenac Hypersensitivity

The immunogenicity of small-molecule drugs like alclofenac is primarily explained by two interconnected theories: the hapten hypothesis and the pharmacological interaction (p-i) concept .

Metabolic Activation and Hapten Formation

According to the hapten hypothesis, small molecules (haptens) are not immunogenic on their own but become so after covalently binding to larger carrier molecules, typically endogenous proteins.[8][9][10] The metabolism of alclofenac and related NSAIDs is a critical initiating step.

Alclofenac's metabolism, like that of the structurally similar drug diclofenac, is mediated by cytochrome P450 enzymes, particularly CYP2C9.[11][12] This process can generate reactive metabolites, such as arene oxides or acyl glucuronides.[13][14] These electrophilic intermediates can then covalently bind to nucleophilic residues on proteins, forming hapten-protein adducts that are recognized as foreign by the immune system.[8]

T-Cell Mediated Hypersensitivity (Type IV)

Delayed hypersensitivity reactions, such as maculopapular exanthema (MPE) and more severe forms like Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), are mediated by drug-specific T-cells.

-

Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, process the hapten-protein adducts and present the drug-modified peptides on Major Histocompatibility Complex (MHC) molecules (termed HLA in humans).

-

T-Cell Activation: Naive T-cells with a T-cell receptor (TCR) that specifically recognizes the drug-peptide-MHC complex become activated. This activation requires three signals: TCR engagement (Signal 1), co-stimulatory molecule interaction (e.g., CD28/B7) (Signal 2), and cytokine signaling (e.g., IL-2) (Signal 3).[15]

-

Clonal Expansion and Effector Function: Activated T-cells proliferate (clonal expansion) and differentiate into effector cells (e.g., cytotoxic T-lymphocytes, helper T-cells). Upon re-exposure, these effector cells migrate to the target tissue (e.g., skin) and release inflammatory cytokines and cytotoxic molecules, leading to tissue damage and the clinical manifestations of the DHR.

The p-i concept offers an alternative mechanism where the parent drug or its metabolite can bind directly and non-covalently to the TCR or MHC molecules, stimulating T-cells without forming a stable hapten-carrier complex.[16][17][18][19][20] This may explain the rapid onset of some T-cell mediated reactions.

IgE-Mediated Hypersensitivity (Type I)

Immediate reactions like urticaria and anaphylaxis are less common but can occur.[3] These are mediated by drug-specific Immunoglobulin E (IgE) antibodies.

-

Sensitization: Initial exposure to the alclofenac-hapten adduct leads to the production of drug-specific IgE by plasma cells. This IgE then binds to high-affinity receptors (FcεRI) on the surface of mast cells and basophils.[21]

-

Elicitation: Upon subsequent exposure, the multivalent hapten-protein adduct cross-links the IgE antibodies on the surface of mast cells/basophils.

-

Degranulation: This cross-linking triggers a signaling cascade, leading to the rapid release of pre-formed inflammatory mediators (e.g., histamine, tryptase) and the synthesis of others (e.g., leukotrienes, prostaglandins). These mediators cause vasodilation, increased vascular permeability, and smooth muscle contraction, resulting in the clinical symptoms of an immediate allergic reaction.

Experimental Protocols for Investigation

A combination of in vitro and in vivo tests is used to diagnose and investigate DHRs. The choice of test depends on the type of reaction suspected.

In Vitro Assays

In vitro tests are crucial for identifying the culprit drug, especially when in vivo tests are contraindicated.

Table 2: Diagnostic Performance of Key In Vitro Tests for Drug Hypersensitivity

| Test | Reaction Type | Sensitivity | Specificity | Source |

| Lymphocyte Transformation Test (LTT) | Delayed (Type IV) | 78% (overall) | 85% | [22] |

| 74.4% (β-lactams) | [22] | |||

| Basophil Activation Test (BAT) | Immediate (Type I) | >50% (drug-dependent) | ~93% | [23] |

The LTT measures the proliferation of drug-specific memory T-cells from a patient's peripheral blood upon in vitro re-stimulation with the drug.[24][25]

Detailed Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the patient's heparinized venous blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in a complete cell culture medium (e.g., RPMI-1640 with 10% autologous serum, L-glutamine, and antibiotics) and plate in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Drug Stimulation: Add the suspect drug (alclofenac) and its metabolites (if available) to the wells at several non-toxic concentrations (typically 10-100 µg/mL). Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ humidified incubator to allow for T-cell proliferation.

-

Proliferation Measurement:

-

Radiolabeling (Classical Method): Add ³H-thymidine to each well 16-18 hours before harvesting. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a beta-scintillation counter.

-

ELISA-based Method: Add a BrdU (Bromodeoxyuridine) labeling reagent instead of ³H-thymidine. After incubation, fix the cells and detect incorporated BrdU using an anti-BrdU-peroxidase antibody and a colorimetric substrate.[26][27]

-

-

Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) or optical density (OD) in drug-stimulated wells to the mean CPM/OD in negative control wells. An SI ≥ 3 is typically considered a positive result.

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils following stimulation with an allergen, mimicking the initial phase of a Type I reaction.[23][28][29]

Detailed Methodology:

-

Sample Collection: Collect fresh whole blood from the patient in an EDTA or heparin tube.

-

Drug Preparation: Prepare a range of concentrations of the suspect drug. For haptens like alclofenac, covalent conjugation to a carrier protein like human serum albumin (HSA) may be required to facilitate IgE cross-linking.[28]

-

Stimulation:

-

Pipette 50 µL of whole blood into flow cytometry tubes.

-

Add the drug solution at various concentrations.

-

Include a negative control (stimulation buffer) and positive controls (e.g., anti-FcεRI antibody, fMLP).

-

-

Staining: Add a staining reagent containing fluorescently-labeled antibodies against a basophil identification marker (e.g., anti-CCR3) and an activation marker (e.g., anti-CD63).[28]

-

Incubation: Incubate the samples for 15-45 minutes at 37°C in a water bath.[28]

-

Lysis and Fixation: Stop the reaction by placing tubes on ice. Add a lysis buffer to lyse red blood cells, followed by a fixation step.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population (e.g., CCR3-positive cells) and quantify the percentage of activated basophils (e.g., CD63-positive cells).

-

Data Analysis: A positive result is defined as a significant increase in the percentage of activated basophils compared to the negative control (e.g., >5% increase and a stimulation index >2).

These assays (e.g., ELISA, ELISpot) measure the production of specific cytokines (e.g., IFN-γ, IL-5, IL-13 for delayed reactions; IL-4, IL-6 for immediate reactions) by PBMCs after drug stimulation.[1][30][31][32] The initial steps (cell isolation, culture, stimulation) are similar to the LTT. The supernatant is then collected, and cytokine levels are quantified using specific antibody-based detection methods.

Conclusion

Alclofenac's potential to act as a drug allergen is a significant clinical consideration, driven by its metabolic bioactivation into reactive species that can trigger both delayed T-cell mediated and immediate IgE-mediated immune responses. The hapten hypothesis and the p-i concept provide a framework for understanding these complex immunological events. For drug development professionals, a thorough preclinical assessment using the in vitro protocols detailed in this guide—such as the LTT and BAT—is essential for identifying potential hypersensitivity risks. For researchers, these methods offer powerful tools to further elucidate the specific molecular and cellular pathways involved in alclofenac-induced DHRs. A comprehensive understanding and application of these principles and techniques will contribute to the safer development and use of NSAIDs and other small-molecule therapeutics.

References

- 1. Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adverse reactions to alclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aceclofenac induced Stevens-Johnson/toxic epidermal necrolysis overlap syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Incidence of spontaneous notifications of adverse reactions with aceclofenac, meloxicam, and rofecoxib during the first year after marketing in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Hapten - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of Reactive Metabolites of Diclofenac in Cytotoxicity in Sandwich-Cultured Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. P-i mechanism - Wikipedia [en.wikipedia.org]

- 17. The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors | Semantic Scholar [semanticscholar.org]

- 18. ClinPGx [clinpgx.org]

- 19. Pharmacological interaction of drugs with antigen-specific immune receptors: the p-i concept. [folia.unifr.ch]

- 20. The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hypersensitivity - Wikipedia [en.wikipedia.org]

- 22. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. a.storyblok.com [a.storyblok.com]

- 24. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]

- 25. Western University [schulich.uwo.ca]

- 26. Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 28. Basophil Activation Test for Investigation of IgE-Mediated Mechanisms in Drug Hypersensitivity [jove.com]

- 29. Basophil Activation Test and Immediate Drug Hypersensitivity [medscape.com]

- 30. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 31. proimmune.com [proimmune.com]

- 32. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]

Early Clinical Studies of Alclofenac for Rheumatoid Arthritis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies on Alclofenac for the treatment of rheumatoid arthritis. The document focuses on presenting quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Alclofenac, a non-steroidal anti-inflammatory drug (NSAID), was investigated in the 1970s and 1980s as a potential therapeutic agent for rheumatoid arthritis (RA). As a phenylacetic acid derivative, its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis. This guide synthesizes findings from various early clinical trials to provide a clear and structured overview of its efficacy, safety profile, and the methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from early clinical studies of Alclofenac in patients with rheumatoid arthritis. These tables facilitate a comparative analysis of Alclofenac against other common treatments of the era.

Table 1: Efficacy of Alclofenac in Comparative Clinical Trials

| Trial | Treatment Arms | Duration | Key Efficacy Outcomes | Results | Citation |

| Aylward et al. (Long-term study) | Alclofenac (3-4 g/day ) vs. Indomethacin (150-200 mg/day) | 13 months | - Reduction in morning stiffness- Reduction in articular index- Change in Erythrocyte Sedimentation Rate (ESR)- Improvement in functional capacity- Change in latex-agglutination titres | Alclofenac showed a significantly greater reduction in morning stiffness, articular index, and ESR. Functional capacity improved and latex-agglutination titres diminished only in the Alclofenac group. | [1] |

| Double-blind trial vs. Aspirin | Alclofenac (3 g/day ) vs. Aspirin (4.8 g/day ) | 6 weeks | - Improvement in activity potential, morning stiffness, grip strength, joint pain, and tenderness- Change in functional capacity- Reduction in P.I.P. joint swelling | Both drugs showed significant improvement in most parameters with no statistical difference between them. Alclofenac was slightly superior in improving functional capacity and significantly better at reducing P.I.P. joint swelling (p < 0.001). | [2] |

| Double-blind trial vs. Gold | Alclofenac (1 g, 3-4 times daily) vs. Gold injections (50 mg weekly to 1 g, then 50 mg monthly) | 1 year | - Improvement in mean pain scores, morning stiffness, grip strength, and articular index- Change in ESR | Both treatments showed continued improvement over the first 6 months. The mean ESR fell markedly in the gold group but showed no consistent change with Alclofenac. | [3] |

| Double-blind cross-over trial vs. Phenylbutazone | Alclofenac (3 g/day ) vs. Phenylbutazone (300 mg/day) | Not Specified | - Relief of pain | Relief of pain was comparable between the two drugs. | [4] |

Table 2: Adverse Events Reported in Alclofenac Clinical Trials

| Trial | Treatment Arms | Adverse Events | Incidence | Citation |

| Double-blind trial vs. Aspirin | Alclofenac (3 g/day ) vs. Aspirin (4.8 g/day ) | - Skin rash (with tablets)- General side-effects | High incidence of skin rash with Alclofenac tablets (approx. 30%). No rash reported with capsules (small sample size). The overall incidence of side-effects was slightly higher in the aspirin group. | [2] |

| Double-blind trial vs. Gold | Alclofenac (1 g, 3-4 times daily) vs. Gold injections | - Rash | 4 patients in each group developed a rash. | [3] |

| Double-blind cross-over trial vs. Phenylbutazone | Alclofenac (3 g/day ) vs. Phenylbutazone (300 mg/day) | - Rash- Inadequate analgesia- General side effects | 8 out of 31 patients withdrew while on Alclofenac (6 due to rash, 2 for inadequate analgesia). Significantly more side effects were reported with Alclofenac, with rashes being particularly prominent. | [4] |

Experimental Protocols

The methodologies for the key clinical trials, as inferred from the available literature, are detailed below. It is important to note that complete, detailed protocols from these early studies are not always available.

Patient Population

-

Inclusion Criteria: Patients diagnosed with "classical" or "definite" active rheumatoid arthritis were typically enrolled.[1][4] Some studies specified the presence of reversible inflammatory swelling of the finger joints.[2]

-

Exclusion Criteria: While not explicitly detailed in all abstracts, standard exclusion criteria for NSAID trials would have likely been applied, such as a history of gastrointestinal ulcers, renal impairment, and hypersensitivity to the drug class.

Study Design

The majority of the early clinical evaluations of Alclofenac were:

-

Double-blind: Both the investigators and the patients were unaware of the treatment being administered.[1][2][3][4]

-

Randomized: Patients were randomly assigned to different treatment groups.

-

Comparative: Alclofenac was compared against a placebo or another active drug, such as aspirin, indomethacin, gold, or phenylbutazone.[1][2][3][4]

-

Parallel Group or Cross-over: Some studies used a parallel-group design where each group received a different treatment for the entire study duration,[1][2][3] while at least one employed a cross-over design where patients received both treatments in a sequential, randomized order.[4]

Treatment Regimens

-

Alclofenac: Dosages typically ranged from 3 to 4 grams per day, administered in divided doses.[1][2][3][4]

-

Comparators:

Efficacy and Safety Assessments

-

Efficacy Measures:

-

Clinical Assessments: Duration of morning stiffness, articular index (a measure of joint tenderness), number of swollen and painful joints, and grip strength were common endpoints.[1][2][3]

-

Patient and Physician Global Assessments: Overall assessment of disease activity.

-

Functional Capacity: Assessed the patient's ability to perform daily activities.[1][2]

-

Laboratory Parameters: Erythrocyte Sedimentation Rate (ESR) and rheumatoid factor (latex-agglutination titres) were monitored.[1][3]

-

-

Safety Monitoring:

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the early comparative clinical trials of Alclofenac in rheumatoid arthritis.

Caption: Generalized workflow of early Alclofenac clinical trials.

Signaling Pathway

Specific signaling pathway studies for Alclofenac are not detailed in the provided search results. The diagram below illustrates the general mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like Alclofenac.

Caption: General mechanism of action for NSAIDs like Alclofenac.

Conclusion

The early clinical studies of Alclofenac for rheumatoid arthritis demonstrated efficacy comparable to or, in some aspects, superior to other NSAIDs of its time, such as aspirin and indomethacin.[1][2] It showed potential in reducing key inflammatory markers and improving functional capacity. However, a significant concern that emerged from these trials was the high incidence of adverse events, particularly skin rashes, which led to a notable number of patient withdrawals.[2][4] While Alclofenac showed promise as an anti-inflammatory and analgesic agent, its adverse effect profile likely contributed to its limited long-term use and the subsequent development of related compounds with improved safety profiles. This technical guide provides a consolidated view of the early clinical data, offering valuable insights for researchers and drug development professionals exploring the history and evolution of NSAIDs for the treatment of rheumatoid arthritis.

References

- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aceclofenac in rheumatoid arthritis: a useful and novel anti-inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A double-blind one year clinical trial comparing alclofenac with gold in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R4-RA - Study Overview - Inclusion / Exclusion Criteria [r4ra-nihr.whri.qmul.ac.uk]

Methodological & Application

In Vitro Assays for Measuring Alclofenac's Inhibition of Prostaglandin Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylacetic acid class. Like other NSAIDs, its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic properties, are primarily attributed to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The key enzymes in the prostaglandin synthesis pathway are cyclooxygenases (COX), which exist in two main isoforms: COX-1 and COX-2.

This document provides detailed application notes and protocols for in vitro assays designed to measure the inhibitory activity of alclofenac on prostaglandin synthesis. Due to the limited availability of specific quantitative data for alclofenac in recent literature, this guide also presents generalized yet detailed protocols applicable to the study of NSAIDs. These methodologies will enable researchers to characterize the inhibitory profile of alclofenac and other related compounds against COX enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase

Alclofenac exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate inflammatory responses. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety and efficacy profile of an NSAID.

The inhibition of COX enzymes by alclofenac prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Prostaglandin Synthesis Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins and the point of inhibition by NSAIDs like alclofenac.

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |

| Diclofenac | 0.076 | 0.026 | 0.34 | [1] |

Note: A lower IC50 value indicates greater potency. The selectivity ratio is calculated as IC50 (COX-2) / IC50 (COX-1). A ratio of less than 1 indicates a preference for COX-1 inhibition, while a ratio greater than 1 suggests selectivity for COX-2.

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the inhibitory effect of alclofenac on prostaglandin synthesis.

Cell-Based Assay for COX Inhibition in Human Whole Blood

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment. COX-1 activity is assessed by measuring thromboxane B2 (TxB2) production, while COX-2 activity is determined by measuring PGE2 production after stimulation with lipopolysaccharide (LPS).

Experimental Workflow:

Caption: Workflow for the whole blood COX inhibition assay.

Materials:

-

Freshly drawn human blood containing an anticoagulant (e.g., heparin)

-

Alclofenac stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for TxB2 and PGE2

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

-

Microplate reader

Protocol:

COX-1 Inhibition Assay:

-

Aliquot 500 µL of fresh, heparinized human blood into microcentrifuge tubes.

-

Add various concentrations of alclofenac (or vehicle control) to the blood samples.

-

Incubate the tubes at 37°C for 1 hour to allow for drug-enzyme interaction.

-

Allow the blood to clot by incubating at 37°C for an additional 1 hour.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Measure the concentration of TxB2 in the serum using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TxB2 production for each alclofenac concentration relative to the vehicle control.

-

Determine the IC50 value for COX-1 inhibition by plotting the percentage inhibition against the log of the alclofenac concentration.

COX-2 Inhibition Assay:

-

Aliquot 500 µL of fresh, heparinized human blood into microcentrifuge tubes.

-

Add various concentrations of alclofenac (or vehicle control) to the blood samples.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the blood cells.

-

Collect the plasma supernatant and store it at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit according to the manufacturer's instructions.[2][3][4][5][6]

-

Calculate the percentage inhibition of PGE2 production for each alclofenac concentration relative to the LPS-stimulated control.

-

Determine the IC50 value for COX-2 inhibition by plotting the percentage inhibition against the log of the alclofenac concentration.

Cell-Free Enzyme Assay for COX Inhibition

This assay utilizes purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of alclofenac without the complexities of a cellular system.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Alclofenac stock solution

-

Colorimetric or fluorometric detection kit for prostaglandins or a related product

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and the purified COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of alclofenac (or vehicle control) to the reaction mixture.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Measure the amount of prostaglandin produced using a microplate reader.

-

Calculate the percentage inhibition of enzyme activity for each alclofenac concentration relative to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage inhibition against the log of the alclofenac concentration.

Data Analysis and Interpretation

The primary output of these assays is the IC50 value, which provides a quantitative measure of alclofenac's potency in inhibiting COX-1 and COX-2. By comparing the IC50 values for the two isoforms, a selectivity ratio can be calculated. This ratio is crucial for predicting the potential therapeutic benefits and side-effect profile of the drug. A higher selectivity for COX-2 over COX-1 is generally desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Conclusion

The in vitro assays described provide a robust framework for characterizing the inhibitory activity of alclofenac on prostaglandin synthesis. While specific quantitative data for alclofenac remains sparse in recent literature, these standardized protocols will enable researchers to generate the necessary data to understand its mechanism of action and compare its potency and selectivity to other NSAIDs. Such studies are essential for the continued evaluation of alclofenac in drug development and its potential therapeutic applications.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]

- 3. raybiotech.com [raybiotech.com]

- 4. elkbiotech.com [elkbiotech.com]

- 5. arborassays.com [arborassays.com]

- 6. file.elabscience.com [file.elabscience.com]

Application Notes and Protocols: Alclofenac and its Analogs as Reference Compounds in COX Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][2] Two main isoforms of this enzyme exist: COX-1, a constitutive enzyme involved in physiological functions like gastric protection and platelet aggregation, and COX-2, which is primarily induced during inflammatory responses.[3][4]

Alclofenac is a non-steroidal anti-inflammatory drug that acts as an inhibitor of prostaglandin H2 synthase through the reversible blockade of the cyclooxygenase enzyme.[1] However, it was withdrawn from the UK market in 1979 due to concerns about side effects.[1] In modern research, related and more extensively characterized compounds, such as Aceclofenac, are more commonly utilized as reference drugs in COX inhibition studies. Aceclofenac, a derivative of diclofenac, is an oral NSAID with potent anti-inflammatory and analgesic properties.[4][5][6] It exhibits a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

This document provides detailed application notes and protocols for utilizing Alclofenac and its more contemporary analog, Aceclofenac, as reference compounds in the study of COX enzyme inhibition.

Mechanism of Action: The Arachidonic Acid Pathway

NSAIDs exert their therapeutic effects by intercepting the arachidonic acid (AA) signaling pathway. As illustrated below, when cellular membranes are damaged, phospholipases release AA. The COX enzymes (both COX-1 and COX-2) then catalyze the conversion of AA into Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] Alclofenac and Aceclofenac block the active site of COX enzymes, preventing this conversion.[1][6] Notably, the inhibitory action of Aceclofenac is largely attributed to its intracellular conversion to active metabolites, including diclofenac.[7][8]

Caption: Arachidonic acid pathway and NSAID inhibition mechanism.

Quantitative Data: COX Inhibition Selectivity

The efficacy and side-effect profile of an NSAID are often defined by its relative inhibitory potency against COX-1 and COX-2. This is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (IC50 COX-1 / IC50 COX-2) is used to compare the preference of a compound for COX-2 over COX-1.[9] A higher ratio suggests greater COX-2 selectivity.

The table below summarizes the IC50 values for Aceclofenac, its primary active metabolite Diclofenac, and other common reference NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Aceclofenac | >100 | 0.77 | >129 | [4][6] |

| Diclofenac | 0.43 | 0.024 | 17.9 | [7] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [10] |

| Celecoxib | 82 | 6.8 | 12 | [10] |

| Ibuprofen | 12 | 80 | 0.15 | [10] |

| Indomethacin | 0.009 | 0.31 | 0.029 | [10] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The data for Diclofenac from two different sources are included to illustrate this variability.

Experimental Protocols

Protocol 1: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a general method for determining the IC50 of a test compound against purified COX-1 and COX-2 enzymes. It is based on commercially available colorimetric screening kits, which measure the peroxidase activity of COX.[11][12]

Materials:

-

COX (ovine or human) inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 760111)

-

Purified COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, Colorimetric Substrate)

-

Alclofenac, Aceclofenac, or other reference compounds

-

Test compound(s)

-

96-well microplate

-

Microplate reader (capable of measuring absorbance at 590-620 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of Alclofenac/Aceclofenac and test compounds in DMSO or an appropriate solvent.

-

Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the diluted test compound or reference inhibitor (or solvent for control wells).

-

-

Incubation: Incubate the plate for 5-10 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Color Development: Immediately following, add 10 µL of the colorimetric substrate (TMPD).

-

Measurement: Shake the plate for 10-20 seconds and measure the absorbance at 590 nm using a microplate reader. The reading should be taken within 5 minutes.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound compared to the control (solvent only) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Human Whole Blood Assay for COX Inhibition

This ex vivo/in vitro method provides a more physiologically relevant assessment of COX inhibition by using whole blood as the source of the enzymes.[7][10] COX-1 activity is measured by thromboxane B2 (TXB2) production in response to clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).

Materials:

-

Freshly drawn human blood from healthy, drug-free volunteers (using heparin as an anticoagulant).

-

Lipopolysaccharide (LPS) from E. coli.

-

Alclofenac, Aceclofenac, or other reference/test compounds.

-

Enzyme immunoassay (EIA) kits for PGE2 and TXB2.

-

Centrifuge.

-

Incubator (37°C).

Procedure:

-

COX-1 Assay (TXB2 Production):

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add various concentrations of the test/reference compound or solvent control.

-

Incubate at 37°C for 1 hour to allow for natural clotting, which stimulates platelet COX-1.

-

Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin at a high concentration.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using a specific EIA kit.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add various concentrations of the test/reference compound or solvent control.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity in monocytes.

-

Incubate the blood for 24 hours at 37°C.

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using a specific EIA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each compound concentration relative to the solvent control.

-

Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log concentration of the compound and applying a non-linear regression model.

-

Caption: General experimental workflow for COX inhibition assays.

Application Notes and Considerations

-

Choice of Reference Compound: While Alclofenac has historical significance, its withdrawal from the market and the limited availability of recent comparative data make it less ideal for contemporary studies. Aceclofenac is a more relevant reference compound, particularly for studies involving preferential COX-2 inhibitors.[2][13] Its relationship to diclofenac also makes it an interesting compound for studying prodrug metabolism and activity.[7]

-

Prodrug Metabolism: Researchers using Aceclofenac in cellular or in vivo models must consider its biotransformation. Studies have shown that Aceclofenac's inhibitory effects in long-term assays are paralleled by its conversion to diclofenac and other metabolites.[7][8] This is a critical factor when interpreting results, as the observed activity may be due to the metabolites rather than the parent compound.

-

Assay System Selection: The choice between a purified enzyme assay and a cell-based assay like the whole blood method depends on the research question. Purified enzyme assays are excellent for determining direct inhibitory potential and mechanism.[14][15] Whole blood assays provide a more complex, physiologically relevant environment, accounting for factors like protein binding and cell permeability, which can offer a more clinically relevant view of NSAID selectivity.[9]

-

Interpreting the Selectivity Index: A high COX-1/COX-2 ratio is characteristic of COX-2 selective inhibitors ("coxibs") and preferential inhibitors like Aceclofenac. A ratio close to 1 indicates a non-selective inhibitor (e.g., Diclofenac in some assays), and a ratio less than 1 indicates a preference for COX-1 (e.g., Ibuprofen).[9][10] This index is crucial for predicting the potential for gastrointestinal side effects.

Conclusion

Alclofenac and its analog Aceclofenac serve as valuable, albeit different, reference compounds in the study of cyclooxygenase inhibition. While Alclofenac provides a historical context, Aceclofenac offers a more clinically and scientifically relevant profile as a preferential COX-2 inhibitor. Its use requires an understanding of its metabolic activation to diclofenac. By employing robust protocols, such as the in vitro enzymatic and whole blood assays detailed here, researchers can accurately characterize the potency and selectivity of novel anti-inflammatory agents, using these compounds as important benchmarks.

References

- 1. Alclofenac | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 3. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Zerodol SP - Uses, Side Effects, Composition, Indications, Price [pacehospital.com]

- 6. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]